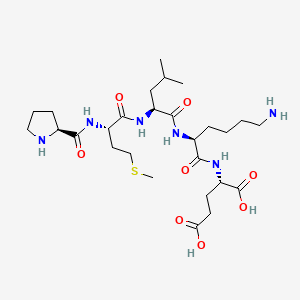
Glycerophospho-N-Oleoylethanolamin
Übersicht
Beschreibung
Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.
Wissenschaftliche Forschungsanwendungen
Glycerophospho-N-Oleoylethanolamin (GNOE): Anwendungen in der wissenschaftlichen Forschung: This compound, im Allgemeinen als OEA bezeichnet, ist ein endogenes Lipid mit einer Vielzahl von biologischen Aktivitäten, die wichtige Auswirkungen auf die wissenschaftliche Forschung haben. Nachfolgend finden Sie detaillierte Abschnitte, die sich auf die einzigartigen Anwendungen von GNOE in der wissenschaftlichen Forschung konzentrieren.
Appetitregulation und Energiehomöostase
Es wurde gezeigt, dass OEA eine entscheidende Rolle bei der Modulation der Nahrungsaufnahme und der Energiehomöostase spielt. Es wirkt durch die Bindung an den Peroxisomen-Proliferator-aktivierten Rezeptor-alpha (PPAR-α), der ein Transkriptionsfaktor und ein wichtiger Regulator des Lipidstoffwechsels in der Leber ist . Diese Interaktion wurde in Tiermodellen als Unterdrückung der Nahrungsaufnahme und Reduzierung der Gewichtszunahme beobachtet.
Lipidstoffwechsel
Als Agonist für PPARα aktiviert OEA diesen Rezeptor mit hoher Potenz und beeinflusst so die Prozesse des Lipidstoffwechsels . Diese Aktivierung führt zur peripheren Verwertung von Lipidsubstraten, was für die Untersuchung von Stoffwechselerkrankungen und Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel von Bedeutung ist.
Neurotransmitter-Funktionen
OEA ist auch am Endocannabinoid-System beteiligt, da es Stoffwechselwege mit Anandamid (AEA) teilt, einem weiteren endogenen Cannabinoid-Neurotransmitter . Diese Beziehung ist entscheidend für die Erforschung neurologischer Funktionen und Störungen.
Sättigungsinduktion
Die Verabreichung von OEA induziert bei Nagetieren über intraperitoneale Wege Sättigung, was wertvoll ist, um die Mechanismen der Appetitkontrolle zu untersuchen und potenzielle Behandlungen für Fettleibigkeit zu entwickeln .
Vorläufer für bioaktive Lipide
Glycerophosphoethanolamin, eine verwandte Verbindung, dient als wichtiger Vorläufer für Glycerophosphocholin über den PEMT-Weg und ist auch mit der Biosynthese von Anandamid verbunden . Das Verständnis dieser Pfade ist entscheidend für die Erforschung der Synthese von bioaktiven Lipiden.
Endocannabinoid-Forschung
Das Gebiet der Endocannabinoid-Forschung hat ein bedeutendes Wachstum erfahren, wobei OEA zum Verständnis der Cannabinoid-Rezeptoren und ihrer physiologischen Rollen beiträgt .
Wirkmechanismus
Target of Action
Glycerophospho-N-Oleoyl Ethanolamine (GNOE) primarily targets Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a transcription factor and a major regulator of lipid metabolism in the liver . It is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .
Mode of Action
GNOE is an endogenous, potent agonist for PPARα . It exhibits an EC 50 value of 120 nM in a transactivation assay . As an agonist, GNOE binds to PPAR-α, activating it and triggering a series of cellular responses .
Biochemical Pathways
GNOE is derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) . It is synthesized via the CDP-ethanolamine pathway (also named Kennedy pathway), where ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the last step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine .
Pharmacokinetics
It is known that like aea, gnoe is metabolized by fatty acid amide hydrolase (faah) . This suggests that GNOE’s bioavailability may be influenced by the activity of FAAH.
Result of Action
Systemic administration of GNOE suppresses food intake and reduces weight gain in rats and PPARα wild-type mice . This suggests that GNOE may play a role in modulating feeding and energy homeostasis .
Biochemische Analyse
Biochemical Properties
Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including Glycerophospho-N-Oleoyl Ethanolamine, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .
Cellular Effects
Glycerophospho-N-Oleoyl Ethanolamine influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, Glycerophospho-N-Oleoyl Ethanolamine affects cell signaling pathways, including those involved in inflammation and metabolism .
Molecular Mechanism
The molecular mechanism of Glycerophospho-N-Oleoyl Ethanolamine involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. Glycerophospho-N-Oleoyl Ethanolamine also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycerophospho-N-Oleoyl Ethanolamine can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, Glycerophospho-N-Oleoyl Ethanolamine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from Glycerophospho-N-Oleoyl Ethanolamine, can have sustained effects on reducing food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of Glycerophospho-N-Oleoyl Ethanolamine vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .
Metabolic Pathways
Glycerophospho-N-Oleoyl Ethanolamine is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, Glycerophospho-N-Oleoyl Ethanolamine may interact with other enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, Glycerophospho-N-Oleoyl Ethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of Glycerophospho-N-Oleoyl Ethanolamine within tissues can influence its activity and function .
Subcellular Localization
Glycerophospho-N-Oleoyl Ethanolamine is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of Glycerophospho-N-Oleoyl Ethanolamine is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
